molecular formula C10H12N2O B097724 1-(1H-benzimidazol-2-yl)propan-2-ol CAS No. 19275-89-9

1-(1H-benzimidazol-2-yl)propan-2-ol

Cat. No.: B097724
CAS No.: 19275-89-9
M. Wt: 176.21 g/mol
InChI Key: SZRHHTDXMBPFEU-UHFFFAOYSA-N
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Description

1-(1H-Benzimidazol-2-yl)propan-2-ol (C₁₀H₁₂N₂O) is a benzimidazole derivative featuring a hydroxyl group on the propan-2-yl chain. The hydroxyl group contributes to hydrogen bonding, influencing solubility and intermolecular interactions critical for biological activity .

Properties

CAS No.

19275-89-9

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)propan-2-ol

InChI

InChI=1S/C10H12N2O/c1-7(13)6-10-11-8-4-2-3-5-9(8)12-10/h2-5,7,13H,6H2,1H3,(H,11,12)

InChI Key

SZRHHTDXMBPFEU-UHFFFAOYSA-N

SMILES

CC(CC1=NC2=CC=CC=C2N1)O

Canonical SMILES

CC(CC1=NC2=CC=CC=C2N1)O

Synonyms

1H-Benzimidazole-2-ethanol,alpha-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituted Alcohol Derivatives

1-[(1H-1,3-Benzodiazol-2-yl)amino]propan-2-ol (CAS 120161-07-1)
  • Structure: C₁₀H₁₃N₃O, with an amino group replacing the hydroxyl.
2-(1H-1,3-Benzodiazol-2-yl)-2-methylpropan-1-ol (CAS 1083423-83-9)
  • Structure : C₁₁H₁₄N₂O, featuring a methyl branch adjacent to the hydroxyl.
  • Properties : Steric hindrance from the methyl group may reduce metabolic degradation, improving pharmacokinetic stability. Predicted pKa of 11.82 suggests moderate acidity .
1,3-Propanediol,1-(1H-benzimidazol-2-yl) (CAS 36663-34-0)
  • Structure : C₁₀H₁₂N₂O₂, with two hydroxyl groups.
  • Properties: Enhanced hydrophilicity and hydrogen bonding capacity compared to the monohydroxy target compound, likely improving aqueous solubility .

Ketone and Enone Derivatives

1-(1H-Benzimidazol-2-yl)propan-2-one (CAS 6635-14-9)
  • Structure : C₁₀H₁₀N₂O, with a ketone replacing the hydroxyl.
  • This compound may exhibit distinct reactivity in nucleophilic additions or reductions .
1-(1H-Benzimidazol-2-yl)-3-arylprop-2-en-1-ones (5a-f)
  • Structure: C₁₀H₁₀N₂O with conjugated enone systems.
  • Properties : Extended π-conjugation enhances UV absorption and electron delocalization. These derivatives showed significant antitumor activity in HepG2 cell line assays, attributed to improved binding to cellular targets via aryl interactions .

Short-Chain Analogues

1-(1H-Benzo[d]imidazol-2-yl)ethan-1-ol (Compound 10)
  • Structure : C₉H₁₀N₂O, with a two-carbon chain.
  • Synthesis : Prepared via literature methods using Na₂S₂O₅ in DMF .
  • Properties : Reduced steric bulk compared to propan-2-ol derivatives may increase enzymatic accessibility, altering metabolic pathways .
1-(1H-Benzo[d]imidazol-2-yl)ethan-1-one (Compound 11)
  • Structure : C₉H₈N₂O, a ketone analogue of Compound 10.
  • Properties : Lower solubility than its alcohol counterpart due to the absence of a hydroxyl group, as observed in melting point and spectroscopic comparisons .

Complex Derivatives with Pharmacological Activity

1-(1H-Benzimidazol-2-yl)-2-(4-hydrazinylphenyl)ethanone (BC)
  • Structure : C₁₅H₁₃N₃O₂, incorporating a hydrazinylphenyl group.
  • Synthesis: Refluxed with hydrazine and recrystallized in methanol .
  • Activity : Demonstrated anti-inflammatory properties, likely due to the hydrazine moiety’s ability to scavenge free radicals .
1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one
  • Structure : C₁₃H₁₀Cl₃N₃O₂, with a trichloromethyl-oxadiazole group.
  • Activity : Evaluated for anticancer activity, showing potency against specific tumor cell lines via inhibition of tubulin polymerization .

Comparative Data Table

Compound Name Molecular Formula Key Substituent Melting Point (°C) Biological Activity Reference
1-(1H-Benzimidazol-2-yl)propan-2-ol C₁₀H₁₂N₂O -OH Not reported Antimicrobial (hypothesized)
1-[(1H-1,3-Benzodiazol-2-yl)amino]propan-2-ol C₁₀H₁₃N₃O -NH₂ Not reported Life science research
1-(1H-Benzimidazol-2-yl)propan-2-one C₁₀H₁₀N₂O -CO Not reported N/A
1-(1H-Benzimidazol-2-yl)-3-phenylprop-2-en-1-one C₁₆H₁₂N₂O -CO, -C₆H₅ >250 Anticancer (HepG2)
1-(1H-Benzo[d]imidazol-2-yl)ethan-1-ol C₉H₁₀N₂O -OH (C2 chain) Not reported Synthetic intermediate

Key Findings and Implications

  • Hydrogen Bonding : Alcohol derivatives (e.g., target compound) exhibit superior solubility and crystal packing due to hydroxyl-mediated hydrogen bonds, critical for drug formulation .
  • Biological Activity: Enone and oxadiazole derivatives demonstrate enhanced anticancer activity, likely due to electronic and steric effects improving target binding .
  • Metabolic Stability : Methyl-branched analogues (e.g., CAS 1083423-83-9) may offer improved pharmacokinetic profiles by resisting enzymatic degradation .

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